![molecular formula C19H26FNO2 B1309944 N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide](/img/structure/B1309944.png)
N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide is a synthetic organic compound characterized by its unique structural features It contains a cycloheptyl group, a fluoropropoxyphenyl moiety, and a propenamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide typically involves a multi-step process:
Formation of the Fluoropropoxyphenyl Intermediate: This step involves the reaction of 4-hydroxyphenyl with 3-fluoropropyl bromide in the presence of a base such as potassium carbonate to form 4-(3-fluoropropoxy)phenyl.
Synthesis of the Propenamide Moiety: The intermediate is then reacted with acryloyl chloride in the presence of a base like triethylamine to form 3-[4-(3-fluoropropoxy)phenyl]-2-propenamide.
Cycloheptyl Substitution: Finally, the propenamide intermediate is reacted with cycloheptylamine under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoropropoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying receptor-ligand interactions due to its structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-N-cycloheptyl-3-[4-(3-chloropropoxy)phenyl]-2-propenamide
- (E)-N-cycloheptyl-3-[4-(3-methoxypropoxy)phenyl]-2-propenamide
- (E)-N-cycloheptyl-3-[4-(3-ethoxypropoxy)phenyl]-2-propenamide
Uniqueness
N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide is unique due to the presence of the fluorine atom in the propoxy group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C19H26FNO2 |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
N-cycloheptyl-3-[4-(3-fluoropropoxy)phenyl]prop-2-enamide |
InChI |
InChI=1S/C19H26FNO2/c20-14-5-15-23-18-11-8-16(9-12-18)10-13-19(22)21-17-6-3-1-2-4-7-17/h8-13,17H,1-7,14-15H2,(H,21,22) |
Clé InChI |
FKVDMCAUIAVGHS-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC(CC1)NC(=O)C=CC2=CC=C(C=C2)OCCCF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


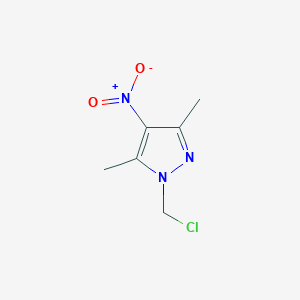
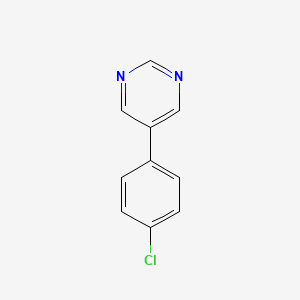
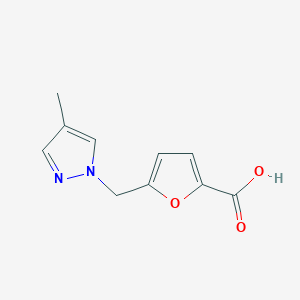

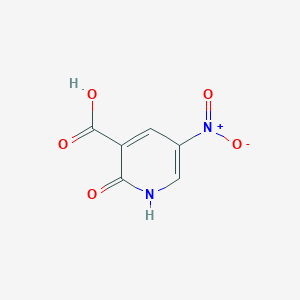
![Propyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine](/img/structure/B1309878.png)
![Propyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine](/img/structure/B1309880.png)
![Butyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine](/img/structure/B1309881.png)
![4-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]butanoic acid](/img/structure/B1309887.png)
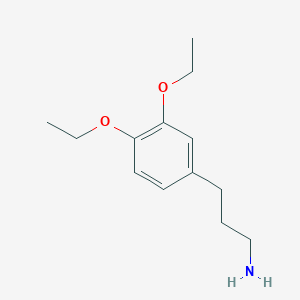
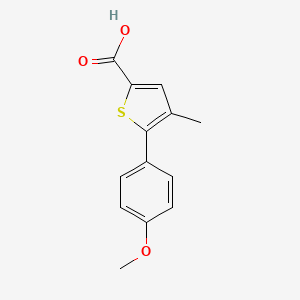
![1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-yl]-ethylamine](/img/structure/B1309896.png)
![2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethylamine](/img/structure/B1309897.png)
![5-[2-(3,5-Dimethyl-1H-pyrazol-1-YL)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1309901.png)
